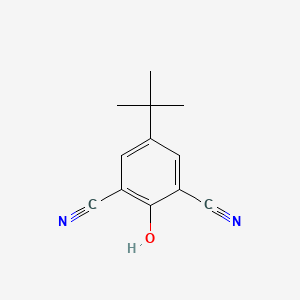

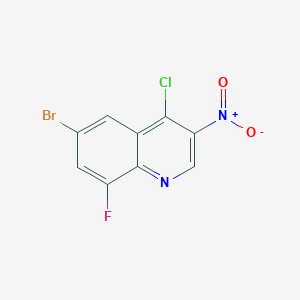

5-(Tert-butyl)-2-hydroxyisophthalonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It participates in the synthesis of Schiff base appended porphyrazine . The linear formula of this compound is (CH3)3CC6H3(OH)CHO .

Synthesis Analysis

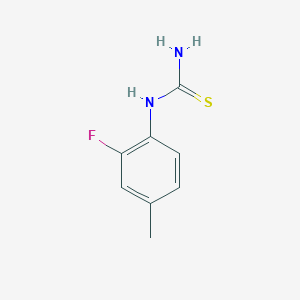

5-tert-Butyl-2-hydroxybenzaldehyde may be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) and 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol . A related compound, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular weight of 5-tert-Butyl-2-hydroxybenzaldehyde is 178.23 . The SMILES string of this compound is CC©©c1ccc(O)c(C=O)c1 .

Physical And Chemical Properties Analysis

The refractive index of 5-tert-Butyl-2-hydroxybenzaldehyde is 1.539 (lit.) . It has a boiling point of 251-252 °C/729 mmHg (lit.) and a density of 1.039 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Phthalonitrile derivatives, including those with tert-butyl groups, are synthesized for various applications, from electrochemical and electrical properties to gas sensing capabilities. For example, a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine has been synthesized, showcasing distinctive electrochemical properties and temperature-dependent conductivity. This compound demonstrated sensitivity towards volatile organic solvent vapors, indicating its potential in solvent vapor detection with significant sensitivity and quick response times (Ceyhan et al., 2007).

Photophysical and Photochemical Properties

Certain derivatives exhibit unique photophysical behaviors, such as aggregation-induced emission enhancement, due to restricted intramolecular motion facilitating easier proton transfer in the solid state. This behavior suggests applications in materials science, particularly in the development of sensors and optoelectronic devices (Qian et al., 2007).

Coordination Polymers and Metal-Organic Frameworks

The structural versatility of phthalonitrile derivatives, influenced by substituents like tert-butyl, plays a crucial role in the assembly of coordination polymers and metal-organic frameworks (MOFs). These compounds, characterized by their varying coordination numbers and dimensionalities, hold promise for applications in catalysis, gas storage, and separation technologies (Zhou et al., 2009).

Propiedades

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFOBCICVBCDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)